molecular formula C8H10N2O3 B13559317 1-(5-Nitropyridin-2-yl)propan-2-ol

1-(5-Nitropyridin-2-yl)propan-2-ol

Cat. No.: B13559317
M. Wt: 182.18 g/mol
InChI Key: JZGWVFALZMOUCJ-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring and a propanol group at the second position

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)propan-2-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of nitrating agents such as nitric acid or nitrogen dioxide in the presence of a solvent like acetic acid . Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways . The compound’s ability to modulate these pathways makes it a valuable tool in studying oxidative stress-related diseases.

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)propan-2-ol can be compared with other nitropyridine derivatives, such as:

The uniqueness of this compound lies in its combination of the nitro and propanol groups, providing a balance of reactivity and stability that is advantageous in various research and industrial applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H10N2O3/c1-6(11)4-7-2-3-8(5-9-7)10(12)13/h2-3,5-6,11H,4H2,1H3

InChI Key

JZGWVFALZMOUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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